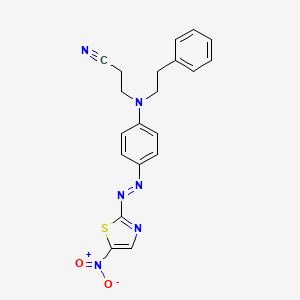![molecular formula C46H38O2Zr B15342545 Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Zirconium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-” is a chiral zirconium complex. This compound is notable for its unique structure, which includes binaphthalene and biphenyl ligands, making it an interesting subject for research in various fields such as catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this zirconium complex typically involves the reaction of zirconium(IV) tert-butoxide with ®-(+)-3,3’-dibromo-1,1’-bi-2-naphthol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This zirconium complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the binaphthalene or biphenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various ligands such as phosphines or amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zirconium oxides, while reduction can yield zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands.
Applications De Recherche Scientifique
This zirconium complex has several scientific research applications:
Catalysis: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism by which this zirconium complex exerts its effects involves the coordination of the zirconium center with the ligands. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zirconium(IV) tert-butoxide
- Zirconium(IV) chloride
- Zirconium(IV) acetylacetonate
Uniqueness
This zirconium complex is unique due to its chiral nature and the presence of binaphthalene and biphenyl ligands. These features make it particularly effective in asymmetric synthesis and other applications requiring chiral catalysts. Compared to other zirconium compounds, it offers enhanced selectivity and efficiency in various chemical reactions.
Propriétés
Formule moléculaire |
C46H38O2Zr |
|---|---|
Poids moléculaire |
714.0 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
Clé InChI |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
SMILES canonique |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



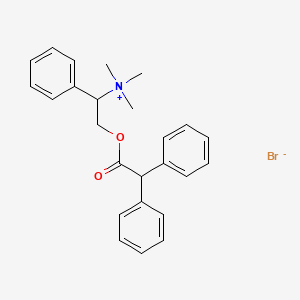
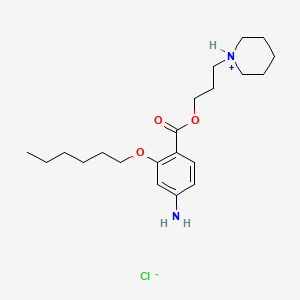

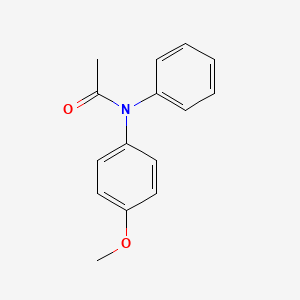
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)
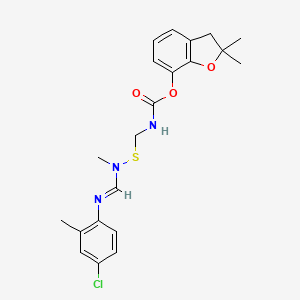
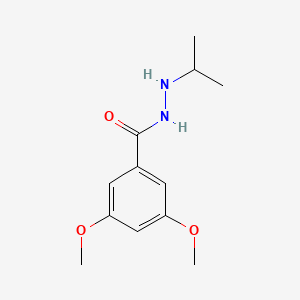
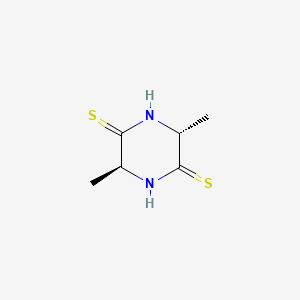
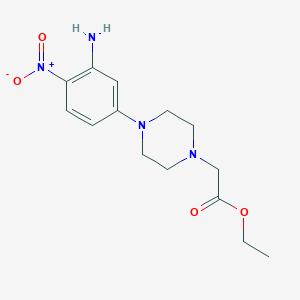
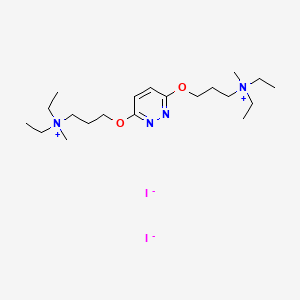
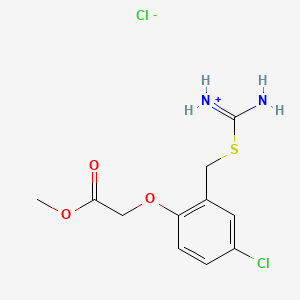
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
